molecular formula C14H12O4 B3280816 3-Hydroxyphenyl 3-methoxybenzoate CAS No. 723261-61-8

3-Hydroxyphenyl 3-methoxybenzoate

Cat. No.: B3280816
CAS No.: 723261-61-8
M. Wt: 244.24 g/mol
InChI Key: LEMLFUMEYPRRNF-UHFFFAOYSA-N
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Description

3-Hydroxyphenyl 3-methoxybenzoate is a chemical compound with the molecular formula C14H12O4 . It is also known as Benzoic acid, 3-methoxy-, 3-hydroxyphenyl ester . The compound has a molecular weight of 244.24 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, solid-state compounds where Ln stands for trivalent Tb, Dy, Ho, Er, Tm, Yb, Lu and Y, and L is 3-methoxybenzoate, have been synthesized . The synthesis involved X-ray powder diffractometry, infrared spectroscopy, complexometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChIKey is YKUCHDXIBAQWSF-UHFFFAOYSA-N .

Scientific Research Applications

Antioxidant Properties

  • A study by Xu et al. (2017) isolated a phenyl ether derivative similar to 3-hydroxyphenyl 3-methoxybenzoate from the fungus Aspergillus carneus. This compound exhibited strong antioxidant activity, suggesting potential applications in protecting cells from oxidative stress. Xu et al., 2017
  • Karabulut et al. (2014) focused on the molecular structure of a compound similar to this compound. They analyzed the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. This research could be relevant for understanding how this compound interacts at the molecular level. Karabulut et al., 2014
  • Hong et al. (2008) reported the encapsulation of vanillic acid (a similar compound) into layered double hydroxide for controlled release. This suggests potential applications in the slow and controlled delivery of compounds like this compound in various fields such as pharmacology and food technology. Hong et al., 2008
  • Research by Zhuravlev et al. (2011) on methoxybenzoates (structurally related to this compound) highlighted their use in understanding luminescence and energy transfer processes. This could have implications in the development of materials for organic light-emitting diodes (OLEDs). Zhuravlev et al., 2011

Future Directions

The future directions for the study of 3-Hydroxyphenyl 3-methoxybenzoate could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a novel synthesis of bosutinib, a drug used in the treatment of chronic myelogenous leukemia, has been reported starting from 3-methoxy-4-hydroxybenzoic acid . This suggests potential avenues for the application of this compound in pharmaceutical research.

Properties

IUPAC Name

(3-hydroxyphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-6-2-4-10(8-12)14(16)18-13-7-3-5-11(15)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMLFUMEYPRRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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